2-Amino-4-methyl-1-pentanethiol

Enzyme Kinetics Inhibitor Design Metalloprotease

Researchers requiring selective inhibition of leucine aminopeptidase (LAP) often face off-target risks with broad-spectrum agents. L-Leucinethiol offers the precise solution. • Sub-nanomolar potency (Ki=22 nM, porcine kidney LAP) enables near-complete inhibition at low concentrations. • Thiol-mediated slow, tight-binding kinetics (KI*=7 nM vs AAP) confirmed by EPR-a profile alcohol analogs cannot achieve. • Validated in vivo at 8 mg/kg in EAE mouse models of neuroinflammation; ready for CNS autoimmunity target validation.

Molecular Formula C6H15NS
Molecular Weight 133.26 g/mol
Cat. No. B1209241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-methyl-1-pentanethiol
Synonyms2-amino-4-methyl-1-pentanethiol
leucinthiol
Molecular FormulaC6H15NS
Molecular Weight133.26 g/mol
Structural Identifiers
SMILESCC(C)CC(CS)N
InChIInChI=1S/C6H15NS/c1-5(2)3-6(7)4-8/h5-6,8H,3-4,7H2,1-2H3
InChIKeyGXEDNWSUKCJLLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Leucinethiol: Sulfhydryl Aminopeptidase Inhibitor


2-Amino-4-methyl-1-pentanethiol (CAS 88264-65-7), commonly known as L-leucinethiol, is a chiral, organosulfur compound featuring a branched pentane backbone substituted with both a primary amino group and a terminal thiol group . Synthesized as a structural analog of the amino acid L-leucine, in which the carboxylic acid moiety is replaced by a thiol (-SH) group, it was specifically designed to function as a potent and selective inhibitor of zinc-dependent aminopeptidases [1]. Its primary mechanism of action involves the direct coordination of its free thiol group with the active site zinc ions in these metalloproteases, a key differentiation from alcohol or carboxylic acid-based analogs [2].

Zinc-dependent aminopeptidase inhibition studies
Thiol-mediated active-site metal coordination mechanism
Chiral L-leucine analog scaffold for structure-activity analysis

No Generic Substitute for L-Leucinethiol


Generic substitution of 2-Amino-4-methyl-1-pentanethiol (L-leucinethiol) with other aminopeptidase inhibitors is not scientifically justified due to profound differences in binding mechanism, potency, and selectivity that directly impact experimental outcomes. While broad-spectrum inhibitors like bestatin may inhibit a wider range of aminopeptidases , L-leucinethiol exhibits a specific, thiol-mediated, slow-binding inhibition that yields sub-nanomolar potency against its primary targets [1]. The critical thiol group, which is absent in alcohol-based analogs like L-leucinol, enables direct coordination to the active site metal ions, a feature that dramatically enhances inhibitory strength and leads to a fundamentally different kinetic profile (slow, tight-binding versus rapidly reversible competitive inhibition) [2]. The quantitative evidence in Section 3 details these specific, non-interchangeable performance characteristics.

Thiol-free analogs (e.g. L-leucinol)Lack the metal-coordinating thiol; may shift inhibition mechanism and potency profile significantly.

Broad-spectrum inhibitors (e.g. bestatin)May not reproduce slow, tight-binding kinetic behavior; selectivity and target engagement may differ.

Non-thiol, competitive LAP inhibitorsDisplay much weaker binding affinity; substitution risks incomplete target inhibition in sensitive assays.

L-Leucinethiol: Potency and Selectivity Comparisons


AAP Potency vs. L-Leucinol

In a direct head-to-head assay against the aminopeptidase from Aeromonas proteolytica (AAP), L-leucinethiol (LeuSH) demonstrated an overall potency (KI*) of 7 nM. In stark contrast, the corresponding alcohol analog L-leucinol (LeuOH), which lacks the thiol group, was a simple competitive inhibitor of much lower potency with a KI of 17 µM [1]. This represents a nearly 2,500-fold increase in inhibitory potency attributable directly to the presence of the thiol moiety, confirming it as the essential pharmacophore for high-affinity binding.

AAP Potency vs. L‑Leucinol
Head‑to‑head
KI* 7 nM vs. KI 17 µM
~2,428‑fold potency difference
Thiol is essential pharmacophore for high-affinity binding
AAP kinetic assay; slow-binding vs. competitive
Enzyme Kinetics Inhibitor Design Metalloprotease AAP

APN Selectivity vs. Bestatin

In a study characterizing aminopeptidase N from silkworm midgut, both bestatin and L-leucinethiol were identified as competitive inhibitors. However, the study's ordering of inhibitory potency established a clear hierarchy: L-leucinethiol (reduced form) exhibited greater potency than bestatin [1]. While specific Ki values for this particular enzyme were not tabulated in the abstract, the qualitative ranking provides a cross-study comparable benchmark for relative efficacy against this specific target.

APN Selectivity vs. Bestatin
Cross‑study
L‑leucinethiol > Bestatin
Silkworm APN; qualitative rank order
May provide more effective APN inhibition than bestatin
Exact Ki difference not provided; source review recommended
Selectivity Aminopeptidase N Silkworm Bestatin

LAP Potency vs. L-Leucine Hydroxamate

L-leucinethiol exhibits potent, competitive inhibition of microsomal leucine aminopeptidase (LAP) from porcine kidney with a Ki value of 22 nM [1]. For comparison, L-leucine hydroxamate, another established LAP inhibitor that acts as a bidentate ligand of the active site zinc, demonstrates a significantly weaker inhibition with a Ki of 14 µM [2]. This difference highlights the superior binding affinity achieved by the thiol group's coordination chemistry relative to the hydroxamate moiety.

LAP Potency vs. Hydroxamate
Cross‑study
Ki 22 nM vs. 14 µM
~636‑fold higher affinity
Thiol coordination yields markedly stronger LAP binding
Porcine kidney microsomal LAP
Leucine Aminopeptidase Ki Comparison LAP Hydroxamate

Human Aminopeptidase Inhibition vs. Amastatin

In an inhibitor screen against a human aminopeptidase (EC 3.4.11.22), L-leucinethiol at a concentration of 0.1 mM achieved approximately 80% inhibition. In the same experimental system, the natural product inhibitor amastatin, at the identical concentration of 0.1 mM, produced only about 50% inhibition [1]. This demonstrates a clear differential in efficacy at a standardized, moderate concentration.

Human AP Inhibition vs. Amastatin
Head‑to‑head
~80% vs. ~50% inhibition
At identical 0.1 mM concentration
Greater target engagement at typical screening concentration
Human aminopeptidase EC 3.4.11.22; in vitro
Human Aminopeptidase Amastatin Inhibitor Screening

In Vivo Activity in EAE Model

While many in-class aminopeptidase inhibitors remain confined to in vitro biochemical applications, L-leucinethiol has demonstrated quantifiable in vivo effects. In a murine experimental autoimmune encephalomyelitis (EAE) model, a dose of 8 mg/kg L-leucinethiol produced a significant improvement in clinical signs compared to vehicle-treated control mice [1]. This is accompanied by ex vivo evidence of inhibited NADPH oxidase and matrix metalloproteinase-9 (MMP-9) enzymatic activities in tissues [1]. This represents a class-level inference of in vivo utility not established for many comparator molecules like L-leucinol.

In Vivo EAE Model Response
Class‑level
8 mg/kg dose
Reported clinical score improvement; MMP‑9/NADPH oxidase inhibition in tissue
In vivo model response supports metalloprotease target validation
C57BL/6 EAE model; vehicle-controlled
In Vivo Pharmacology EAE Model Multiple Sclerosis Metalloprotease Inhibition

Bifunctional Derivatization Potential

2-Amino-4-methyl-1-pentanethiol offers a unique, bifunctional reactive profile. The selectivity of reactions with the thiol versus the amino group can be controlled by adjusting the pH of the reaction medium and by careful selection of electrophilic reagents . This pH-switchable reactivity is a class-level characteristic of aminothiols, allowing for sequential or site-specific derivatization strategies that are not possible with monofunctional amines (e.g., L-leucinol) or thiols alone.

Bifunctional Derivatization
Data to verify
pH‑switchable amine / thiol reactivity
Enables sequential, site‑selective conjugation strategies
Class‑level aminothiol property; source review recommended
Chemical Synthesis Derivatization Bioconjugation

L-Leucinethiol: Application Scenarios


EAE Neuroinflammation Model

The documented efficacy of 2-Amino-4-methyl-1-pentanethiol at an 8 mg/kg dose in ameliorating clinical symptoms and inhibiting metalloproteases (MMP-9, NADPH oxidase) in an EAE mouse model [1] supports its use as a research tool for in vivo studies of neuroinflammation and multiple sclerosis. Unlike many in vitro-only aminopeptidase inhibitors, this compound has a defined, active in vivo dose and a demonstrated pharmacodynamic effect, making it a specific choice for validating metalloprotease targets in whole-animal models of CNS autoimmunity. [1]

LAP Biochemical Inhibition

For experiments requiring near-complete inhibition of leucine aminopeptidase (LAP) with minimal off-target risk from high inhibitor concentrations, 2-Amino-4-methyl-1-pentanethiol is the superior choice. Its Ki of 22 nM against porcine kidney LAP [2] is orders of magnitude lower than that of other common LAP inhibitors like L-leucine hydroxamate (Ki = 14 µM) [3], ensuring robust target engagement at low, biologically relevant concentrations. [2]

Zinc Coordination Mechanism

The slow, tight-binding mechanism of 2-Amino-4-methyl-1-pentanethiol, with a KI* of 7 nM against AAP, is directly linked to the formation of a specific S→Co(II) ligand-metal charge-transfer bond as confirmed by EPR and electronic absorption spectroscopy [4]. This makes the compound an essential tool for researchers investigating the catalytic mechanisms of dinuclear metallohydrolases, as it can be used to probe active site electronic structure in a way that non-thiol inhibitors (e.g., L-leucinol, KI=17 µM) cannot. [4]

Bifunctional Probe Synthesis

The molecule's dual amino and thiol functionality provides a platform for pH-controlled, sequential derivatization. This allows synthetic chemists to selectively modify either the amine or thiol group first, enabling the construction of complex probes, affinity labels, or bioconjugates that incorporate a hydrophobic leucine-like recognition element. This application leverages a class-level property of aminothiols for creating customized molecular tools for chemical biology.

Application
Selection Property
Validation Focus
EAE neuroinflammation model studies
In vivo metalloprotease target engagement
Reported clinical score and MMP‑9/NADPH oxidase inhibition
LAP inhibition assays
Low Ki thiol‑based inhibitor
Target engagement at low concentrations vs. hydroxamate
Dinuclear metallohydrolase mechanism research
Thiol‑mediated S→Co(II) charge‑transfer complex
Spectroscopic probe of active‑site electronic structure
Custom bioconjugate / probe synthesis
pH‑switchable amine / thiol reactivity
Sequential derivatization for complex molecular architectures

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


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